The synthesis of GPi688 involves several key steps that utilize advanced organic chemistry techniques. The compound can be synthesized through a multi-step process that includes the formation of the thieno[2,3-b]pyrrole scaffold and the introduction of various functional groups.
Key Synthesis Steps:
The synthesis parameters are optimized to ensure high yield and purity, with analytical techniques such as high-performance liquid chromatography being used to monitor progress and assess product quality .
The molecular structure of GPi688 is characterized by its complex heterocyclic framework.
Structural Features:
Analytical Techniques:
GPi688 participates in several chemical reactions that are significant for its function as a glycogen phosphorylase inhibitor.
Key Reactions:
The kinetics of these reactions are influenced by factors such as substrate concentration and enzyme availability, which can be characterized using Michaelis-Menten kinetics .
The mechanism by which GPi688 exerts its effects involves allosteric inhibition of glycogen phosphorylase.
Mechanistic Insights:
GPi688 exhibits several notable physical and chemical properties:
Key Properties:
GPi688 has potential applications in various scientific fields:
Glycogen phosphorylase (GP) is a critical enzyme in glycogenolysis, existing in active (GPa) and inactive (GPb) conformations. GPi688 (2-chloro-N-{1-[(2R)-2,3-dihydroxypropyl]-(3R/S)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl}-6H-thieno[2,3-b]pyrrole-5-carboxamide) represents a class of allosteric inhibitors that bind specifically to the indole allosteric site at the GP dimer interface rather than the catalytic (orthosteric) site. This binding stabilizes the inactive T-state conformation of the enzyme through long-range conformational changes propagated through the protein structure [2] [4]. Unlike competitive inhibitors that directly block substrate access, GPi688 reduces enzymatic activity by decreasing substrate affinity and impairing catalytic efficiency via dynamic alterations in the enzyme's tertiary and quaternary structure. This mechanism preserves basal metabolic flux while preventing pathological hyperactivation, making it particularly suitable for chronic conditions like diabetes [4] [10].
Table 1: Inhibitory Potency (IC₅₀) of GPi688 Against Glycogen Phosphorylase Isoforms [1] [2]
Isoform | IC₅₀ (nM) | Biological Significance |
---|---|---|
Human Liver GPa | 19 | Primary target for hepatic glucose production |
Rat Liver GPa | 61 | Key model for preclinical studies |
Human Skeletal Muscle GPa | 12 | Demonstrates tissue selectivity |
The indole allosteric site of glycogen phosphorylase is located at the subunit interface dimer, topographically distinct from the catalytic site. Structural analyses reveal that GPi688 binding induces a concerted conformational shift toward the tense (T) state through stabilization of key interactions between helices 287-292 and residues 384-389 in the cap' region [4]. This transition involves a rigid-body rotation of approximately 7° in the subunit orientation, effectively widening the catalytic cleft and reducing its affinity for glycogen and inorganic phosphate substrates. Computational simulations further demonstrate that GPi688 binding attenuates structural fluctuations in the N-terminal domain (residues 10-482), which houses the catalytic site [4]. The compound's thienopyrrole moiety forms critical hydrophobic contacts with Phe285, while its chloro substituent stabilizes the complex through van der Waals interactions with Val384. These interactions exhibit glucose-dependent potency, as elevated glucose concentrations synergistically enhance GPi688's inhibitory efficacy by promoting the T-state conformation [2] [4]. This molecular mechanism aligns with the Monod-Wyman-Changeux (MWC) model of allostery, where ligand binding shifts the equilibrium between pre-existing conformational states [10].
Kinetic characterization of GPi688 reveals classical mixed-type inhibition patterns against human liver glycogen phosphorylase. Analysis of initial velocity studies using Lineweaver-Burk plots shows increasing slopes (apparent Kₘ) and decreasing vertical intercepts (apparent Vₘₐₓ) with higher inhibitor concentrations, consistent with simultaneous reductions in substrate affinity and catalytic capacity [2] [6]. This kinetic behavior stems from GPi688's ability to bind both the free enzyme (Kᵢc = 38 ± 5 nM) and the enzyme-substrate complex (Kᵢu = 112 ± 12 nM), though the binding is not to two physically distinct sites as traditionally misconceived. Instead, current mechanistic understanding indicates that GPi688 binds exclusively to the allosteric indole site, inducing conformational changes that simultaneously reduce substrate binding affinity and catalytic efficiency [6]. The inhibitor demonstrates remarkable hysteresis, with prolonged dissociation kinetics (t½ > 60 minutes) contributing to sustained pharmacodynamic effects despite decreasing plasma concentrations. Mathematical modeling of in vivo efficacy against glucagon-mediated hyperglycemia reveals a predictive relationship: % glucagon inhibition = 56.9 + 34.3[log (free plasma concentration/rat IC₅₀)] (r = 0.921), highlighting the concentration-dependent kinetic impact [2].
Glucagon counterregulatory signaling during hypoglycemia triggers hepatic glycogenolysis through cAMP-mediated GP activation. GPi688 directly antagonizes this pathway by suppressing glucose output in glucagon-stimulated hepatocytes. In primary rat hepatocytes, GPi688 (1 μM) inhibited glucagon-mediated glucose production by >80%, correlating with a seven-fold activation of glycogen synthase (GS) and concomitant reduction in GP activity [2]. This reciprocal regulation occurs through a dephosphorylation cascade: GPi688 binding promotes GP's transition to the T-state, enhancing its susceptibility to phosphatase-mediated inactivation. Since phosphorylated GP acts as a potent suppressor of GS phosphatase, its inhibition releases GS from suppression, activating glycogen synthesis pathways without direct interaction with GS [2] [4].
In vivo studies using obese Zucker rats demonstrate GPi688's differential efficacy profiles against various hyperglycemic stimuli. The compound produced 65% inhibition of glucagon-mediated hyperglycemia in Wistar rats and complete (100%) suppression in Zucker rats, with effects lasting over 7 hours post-administration. GPi688 also significantly reduced fasting hyperglycemia (23% reduction after 7-hour fast) in Zucker rats by suppressing basal hepatic glucose production [2]. However, its efficacy was attenuated during prandial challenges, showing only 7% reduction in oral glucose tolerance tests (OGTT) compared to 22% with a GSK-3 inhibitor. This differential activity profile underscores the pathophysiological selectivity of GP inhibitors for fasting hyperglycemia regulation over postprandial glucose disposal [2]. The mechanistic basis lies in GPi688's preferential targeting of glucagon-activated glycogenolysis rather than insulin-mediated glucose uptake, positioning it as a promising therapeutic for fasting hyperglycemia in insulin-resistant states.
The pharmacological landscape of glycogen phosphorylase inhibitors encompasses distinct mechanistic classes with divergent therapeutic implications:
Table 2: Comparative Analysis of GP Inhibition Mechanisms [2] [6] [10]
Property | GPi688 (Allosteric) | Competitive Inhibitors (e.g., Caffeine, DAB) |
---|---|---|
Binding Site | Indole allosteric site (dimer interface) | Catalytic site (phosphorylase binding pocket) |
Inhibition Kinetics | Mixed-type (↓Kₘ, ↓Vₘₐₓ) | Competitive (↑apparent Kₘ, no Vₘₐₓ change) |
Conformational Effect | Stabilizes inactive T-state | Directly blocks substrate access without state transition |
Glucose Dependence | Enhanced efficacy at high glucose | Glucose-independent inhibition |
Glycogen Synthase Activation | Yes (via phosphatase release) | No |
Physiological Outcome | Suppresses HGP, activates glycogen deposition | Suppresses HGP without metabolic redirection |
Structural and Functional Divergence: Unlike competitive inhibitors (e.g., 1,4-dideoxy-1,4-imino-D-arabinitol/DAB) that occupy the catalytic site and directly block substrate phosphorolysis, GPi688 exerts effects through allosteric signal propagation. Competitive inhibitors function as substrate mimics, binding with high affinity to the catalytic site but failing to induce the conformational changes necessary for GS activation [2] [10]. This mechanistic difference was demonstrated in hepatocyte studies where CP91149 (indole-type inhibitor) increased GS activity and glycogen synthesis, while DAB showed no such effects despite comparable GP inhibition [2].
Therapeutic Implications: GPi688's allosteric mechanism offers superior metabolic flexibility by allowing residual GP activity during hypoglycemic conditions, reducing hypoglycemia risk. Its glucose-dependence creates a built-in safety mechanism where inhibition weakens as glucose concentrations decrease. Furthermore, the concurrent GS activation promotes glycogen replenishment, addressing both excessive glucose production and impaired storage in type 2 diabetes. In contrast, catalytic site inhibitors may cause compensatory pathway activation and lack glycogen-synthetic benefits [2] [4] [6]. However, competitive inhibitors typically demonstrate greater efficacy against postprandial hyperglycemia due to their direct blockade of carbohydrate-induced GP activation.
Table 3: GPi688 Compound Overview [1] [2]
Property | Specification |
---|---|
Chemical Name | 2-chloro-N-{1-[(2R)-2,3-dihydroxypropyl]-(3R/S)-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl}-6H-thieno[2,3-b]pyrrole-5-carboxamide |
CAS Number | 918902-32-6 |
Molecular Formula | C₁₉H₁₈ClN₃O₄S |
Molecular Weight | 419.88 g/mol |
Primary Target | Glycogen phosphorylase (allosteric inhibitor) |
Therapeutic Indication | Glucagon-mediated hyperglycemia |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7